

Technical Guide: Physicochemical Properties of 3-(dimethylamino)-4-methylphenol

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Compound of Interest

Compound Name: 3-(Dimethylamino)-4-methylphenol

Cat. No.: B091108

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of **3-(dimethylamino)-4-methylphenol**, a compound of interest in various research and development applications. Due to the limited availability of direct experimental data for this specific molecule, this document also outlines detailed, generalized experimental protocols for the determination of key physicochemical parameters, namely solubility and pKa. Furthermore, a plausible synthetic route for its preparation is described.

Core Physical Properties

The physical and chemical characteristics of **3-(dimethylamino)-4-methylphenol** are summarized below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be verified through empirical testing for critical applications.

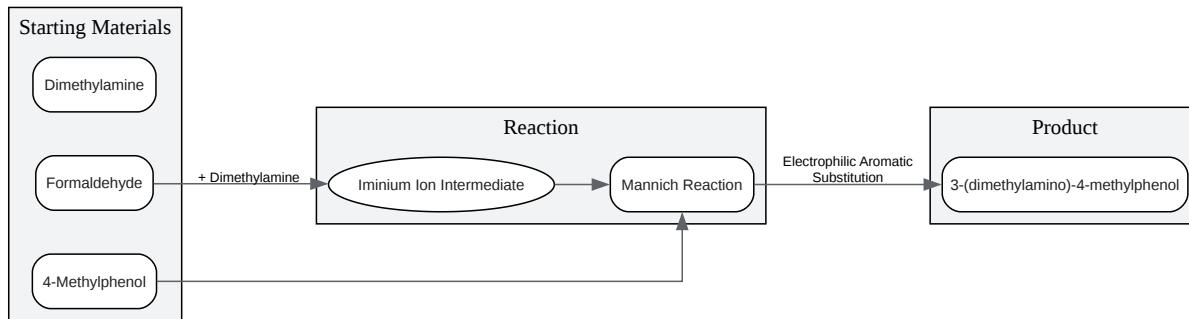
Property	Value	Source
Molecular Formula	C ₉ H ₁₃ NO	PubChem[1]
Molecular Weight	151.21 g/mol	PubChem[1]
Appearance	Red liquid with a phenolic odor	CAMEO Chemicals[2]
Water Solubility	Moderately soluble	CAMEO Chemicals[2]
Predicted XlogP	2.1	PubChemLite[3]
Predicted pKa	Not available	
Reactivity	Reacts as a weak organic acid, similar to other phenols. Incompatible with strong reducing agents.[1]	CAMEO Chemicals[2]

Note: A specific experimentally determined pKa value for **3-(dimethylamino)-4-methylphenol** is not readily available in the cited literature. Phenols typically exhibit pKa values in the range of 8-11, with phenol itself having a pKa of approximately 9.88.[2] The presence of an electron-donating dimethylamino group and a methyl group on the aromatic ring would be expected to influence the acidity of the phenolic hydroxyl group.

Synthesis Pathway

A plausible and common method for the synthesis of aminomethylated phenols is the Mannich reaction. This one-pot, three-component condensation reaction involves an amine, a non-enolizable aldehyde (typically formaldehyde), and a compound with an acidic proton, such as a phenol.

A likely synthetic route to **3-(dimethylamino)-4-methylphenol** would involve the reaction of 4-methylphenol (p-cresol) with formaldehyde and dimethylamine.



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Plausible synthesis of **3-(dimethylamino)-4-methylphenol** via the Mannich reaction.

Experimental Protocols

The following sections detail generalized experimental procedures for determining the solubility and pKa of phenolic compounds like **3-(dimethylamino)-4-methylphenol**.

Determination of Aqueous and Solvent Solubility

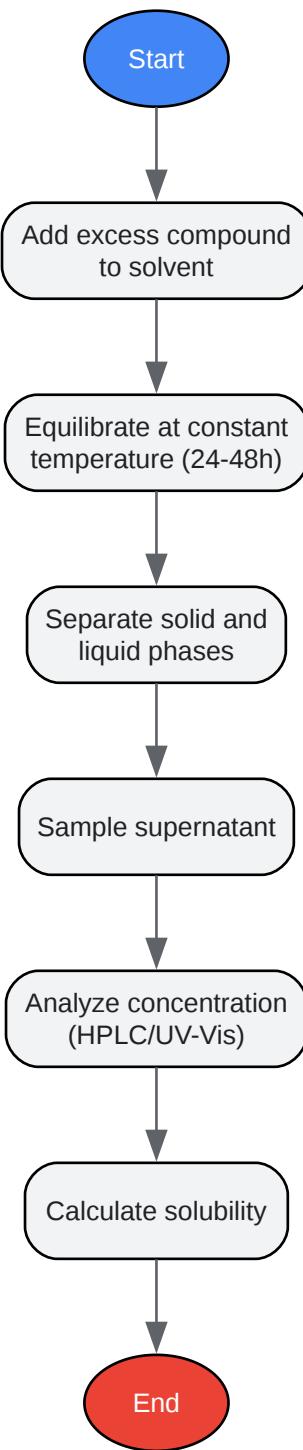
Methodology: Shake-Flask Method

The shake-flask method is a standard technique for determining the solubility of a compound in a given solvent.

Protocol:

- Preparation: An excess amount of **3-(dimethylamino)-4-methylphenol** is added to a known volume of the solvent (e.g., water, ethanol, methanol, acetonitrile) in a sealed, temperature-controlled vessel.
- Equilibration: The mixture is agitated (e.g., using a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

- Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the saturated solution from the excess solid.
- Sampling and Analysis: A carefully measured aliquot of the clear, saturated supernatant is withdrawn.
- Quantification: The concentration of the dissolved compound in the aliquot is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.



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Workflow for the determination of solubility via the shake-flask method.

Determination of pKa

Methodology: Spectrophotometric pH Titration

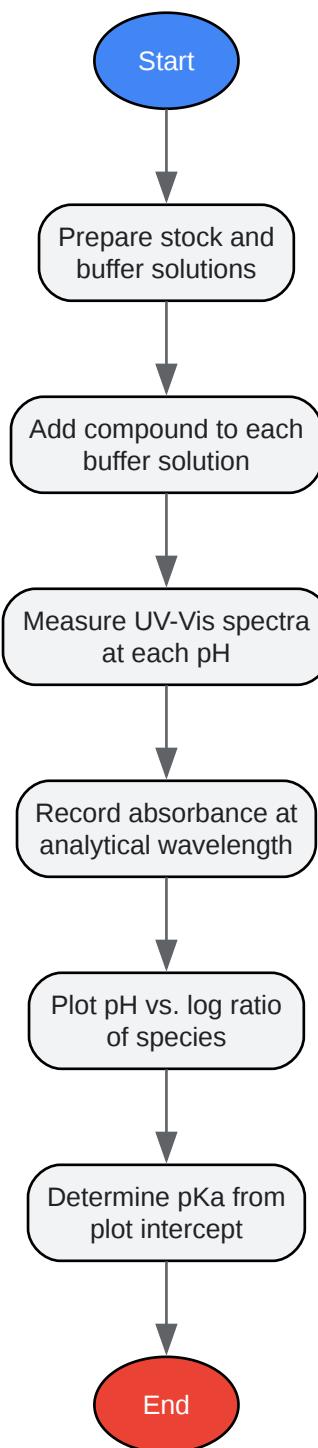
This method is well-suited for phenolic compounds as the phenolate ion and the neutral phenol often exhibit different UV-Vis absorption spectra.

Protocol:

- **Solution Preparation:** A stock solution of **3-(dimethylamino)-4-methylphenol** is prepared in a suitable solvent (e.g., a methanol-water mixture to ensure solubility across the pH range).
- **Buffer Preparation:** A series of buffer solutions with known, precise pH values spanning the expected pKa range are prepared.
- **Sample Preparation:** An identical, small aliquot of the stock solution is added to a constant volume of each buffer solution. A fully acidic solution (e.g., pH 1-2) and a fully basic solution (e.g., pH 12-13) are also prepared to obtain the spectra of the fully protonated and deprotonated species, respectively.
- **Spectrophotometric Measurement:** The UV-Vis absorption spectrum of each solution is recorded. The absorbances at a wavelength where the difference between the acidic and basic forms is maximal are noted.
- **Data Analysis:** The pKa is determined by plotting the pH versus the logarithm of the ratio of the concentration of the deprotonated (A^-) to the protonated (HA) form. This ratio can be calculated from the absorbance values using the following equation:

$$\log([A^-]/[HA]) = \log((A - A_{HA}) / (A_{A^-} - A))$$

where A is the absorbance at a given pH, A_{HA} is the absorbance of the fully protonated form, and A_{A^-} is the absorbance of the fully deprotonated form. The pKa is the pH at which this log ratio is zero.



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Workflow for pKa determination by spectrophotometric pH titration.

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References

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